molecular formula C38H48F3N11O8 B10817719 FC131 Tfa

FC131 Tfa

Cat. No.: B10817719
M. Wt: 843.9 g/mol
InChI Key: CJRFPYRTUCUEQI-UVHONZKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FC131 Trifluoroacetate is a cyclic pentapeptide known for its role as a potent antagonist of the CXC chemokine receptor type 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. FC131 Trifluoroacetate inhibits the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, with an inhibitory concentration (IC50) of 4.5 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FC131 Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cyclization: Formation of the cyclic structure through a head-to-tail cyclization reaction.

    Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Industrial Production Methods: Industrial production of FC131 Trifluoroacetate follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: FC131 Trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:

    Nucleophilic Substitution: Involving the replacement of a leaving group by a nucleophile.

    Peptide Bond Formation: During the synthesis process, amide bonds are formed between amino acids.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols.

    Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile.

    Catalysts: Often used to facilitate cyclization and other key steps.

Major Products: The primary product of these reactions is the cyclic pentapeptide FC131 Trifluoroacetate itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

FC131 Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

FC131 Trifluoroacetate exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, SDF-1. This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The key molecular targets include the G-protein coupled receptor CXCR4 and the signaling pathways activated by SDF-1 binding .

Comparison with Similar Compounds

    AMD3100: Another CXCR4 antagonist used in HIV treatment and stem cell mobilization.

    T140: A peptide-based CXCR4 antagonist with similar binding properties.

    Pentixafor: A radiolabeled CXCR4 antagonist used in diagnostic imaging.

Uniqueness of FC131 Trifluoroacetate: FC131 Trifluoroacetate is unique due to its high affinity and specificity for CXCR4, as well as its cyclic structure, which enhances its stability and bioavailability. Its ability to inhibit CXCR4 with nanomolar potency makes it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRFPYRTUCUEQI-UVHONZKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48F3N11O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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